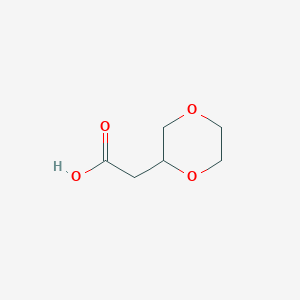

2-(1,4-Dioxan-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,4-dioxan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUSMMVFVVERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594150 | |

| Record name | (1,4-Dioxan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210647-03-3 | |

| Record name | (1,4-Dioxan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-dioxan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible dioxane ring with a reactive carboxylic acid moiety, make it an attractive component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

This compound, with the CAS number 210647-03-3, is a racemic mixture that is typically encountered as a liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below. While experimentally determined physical properties such as boiling point and density are not widely published, computational estimates provide valuable insights for handling and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Liquid | [2] |

| CAS Number | 210647-03-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,4-Dioxane-2-acetic acid, rac-(1,4-dioxan-2-yl)-acetic acid | [2] |

| XlogP | -0.7 | [1] |

The negative XlogP value suggests that this compound is a relatively polar molecule, which has implications for its solubility and pharmacokinetic properties in drug design.[3] The dioxane ring can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the C2 position of the dioxane ring. The protons of the dioxane ring will exhibit diastereotopic relationships, leading to complex splitting patterns. Key expected signals include:

-

A broad singlet for the carboxylic acid proton (-COOH).

-

A multiplet for the proton at the C2 position of the dioxane ring.

-

A series of multiplets for the methylene protons of the dioxane ring and the methylene protons adjacent to the carboxylic acid.

¹³C NMR: The carbon NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring oxygen atoms. Expected chemical shifts are:

-

A signal in the range of 170-185 ppm for the carboxylic acid carbon.

-

Signals in the range of 60-80 ppm for the carbons of the dioxane ring.

-

A signal for the methylene carbon adjacent to the carboxylic acid.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxane ring. Key expected peaks include:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, around 1700-1730 cm⁻¹.

-

Strong C-O stretching bands from the dioxane ether linkages, in the region of 1000-1300 cm⁻¹.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ at m/z 146 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7] Fragmentation of the dioxane ring would also contribute to the overall mass spectrum.[8]

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a general approach for the preparation of similar 2-(substituted-1,3-dioxan-4-yl)acetic acid derivatives has been described in the patent literature.[9] This process typically involves the acetalization of a suitable diol with a protected hydroxymethylene acetic acid derivative, followed by deprotection.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This should be considered a conceptual workflow and would require experimental optimization.

Figure 1. A conceptual synthetic workflow for this compound.

Proposed Experimental Protocol:

-

Esterification of Glycidol: Glycidol is reacted with a malonic ester derivative in the presence of a base to form an epoxy ester intermediate.

-

Epoxide Opening: The epoxide ring is opened under acidic or basic conditions to yield a diol intermediate.

-

Cyclization and Hydrolysis: The diol intermediate undergoes an intramolecular cyclization to form the dioxane ring. Subsequent hydrolysis of the ester yields the final product, this compound.

This proposed synthesis would require careful control of reaction conditions to ensure the desired regioselectivity and to minimize side reactions. Purification would likely involve column chromatography.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reaction with amines, typically activated by coupling agents, to form amides. This is a particularly important reaction for its application in PROTAC synthesis.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

The dioxane ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a linker or building block in the synthesis of more complex molecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) .[10][11]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[11] this compound, with its carboxylic acid handle, is well-suited for incorporation into PROTAC linkers through amide bond formation. The dioxane moiety can impart desirable physicochemical properties to the linker, such as improved solubility and a favorable conformational profile.[3]

Figure 2. Schematic representation of a PROTAC molecule incorporating a linker derived from this compound.

Other Medicinal Chemistry Applications

Beyond PROTACs, the dioxane scaffold is found in a number of biologically active molecules. Dioxane derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents and in the treatment of neurological disorders.[4][12] The incorporation of the this compound moiety into novel chemical entities could therefore be a strategy to modulate their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on available safety data sheets, this compound is considered to be harmful if swallowed and causes skin and serious eye irritation.[1][13][14] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical building block with significant potential in modern drug discovery. Its primary utility lies in its role as a component of linkers for PROTACs, where the dioxane moiety can confer advantageous physicochemical properties. While detailed experimental data on its physical and spectroscopic properties are not yet widely available, its chemical reactivity is well-understood, allowing for its strategic incorporation into complex molecular designs. As the field of targeted protein degradation continues to expand, the demand for novel and effective linker building blocks like this compound is expected to grow, further solidifying its importance for researchers in the pharmaceutical sciences.

References

-

PubChem. This compound. Available from: [Link]

-

CPAchem. Safety data sheet. Available from: [Link]

-

The Role of Dioxane Derivatives in Pharmaceutical Synthesis. (2025). Available from: [Link]

- 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological

-

Organic Syntheses. 2-Acetoxy-1,4-dioxane. Available from: [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES. Available from: [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. In: Toxicological Profile for 1,4-Dioxane. Available from: [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 11(11), 1269-1281.

- Schiemer, J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1(6), 381-390.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

PubChem. 1,4-Dioxane. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). J. Med. Chem., 65(1), 177-194.

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

- Frontiers in Chemistry. The role of physicochemical and topological parameters in drug design. (2024).

-

NCERT. unit-10 - preparation of organiccompounds. Available from: [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magn Reson Med, 44(2), 193-9.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Molecules, 24(19), 3501.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

- Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. (2008). J Org Chem, 73(10), 3749-3756.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. Available from: [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

- Google Patents. US4166821A - Process for preparing 1,4-dioxan-2-ones.

-

InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv

- Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (2006). Bioorg Med Chem, 14(15), 5112-21.

-

ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. Available from: [Link]

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). In MATLAB - A Ubiquitous Tool for the Practical Engineer. IntechOpen.

- Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (2021). Pharmaceuticals (Basel), 14(10), 1047.

- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Magn Reson Chem, 42(9), 819-27.

- Interpretation of Infrared Spectra, A Practical Approach. (2005). Wiley.

Sources

- 1. This compound | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-(1,4-dioxan-2-yl)acetic acid | 1352738-20-5 [chemicalbook.com]

- 3. frontiersin.org [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. data.epo.org [data.epo.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. explorationpub.com [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. itwreagents.com [itwreagents.com]

2-(1,4-Dioxan-2-yl)acetic acid CAS number 210647-03-3

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid (CAS: 210647-03-3)

Introduction

This compound, identified by CAS Number 210647-03-3, is a heterocyclic compound featuring a saturated 1,4-dioxane ring functionalized with an acetic acid moiety. While specific research on this molecule is still emerging, its structural motifs position it as a valuable and versatile building block in modern medicinal chemistry and materials science. The dioxane ring serves as a polar, non-ionizable, and metabolically stable scaffold, while the carboxylic acid group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, and salt formation.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates available data on its properties, proposes robust methodologies for its synthesis and analysis, explores its current and potential applications, and outlines critical safety and handling protocols. The insights herein are synthesized from established chemical principles and data on analogous structures to provide a practical and scientifically grounded resource.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and public chemical databases.

| Property | Value | Source(s) |

| CAS Number | 210647-03-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₄ | [1][3][4] |

| Molecular Weight | 146.14 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1,4-Dioxane-2-acetic acid, rac-(1,4-dioxan-2-yl)-acetic acid | [4] |

| Appearance | Liquid | [4] |

| Typical Purity | ≥95% - 97% | [2][3][4] |

| Storage | Store at room temperature | [2][3] |

| InChI Key | FWFUSMMVFVVERM-UHFFFAOYSA-N | [1][4] |

| SMILES | O=C(O)CC1COCCO1 | [2] |

Synthesis and Mechanism

The following proposed workflow illustrates a representative synthesis. The causality behind this choice is its reliance on commercially available starting materials and high-yielding, well-understood reaction mechanisms.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a generalized procedure. Researchers must optimize conditions based on the specific starting materials and scale.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a protected glycerol derivative (e.g., 1,2-O-isopropylidene glycerol) (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq). The acid catalyst is critical for promoting the acetal formation between the diol and the aldehyde of glyoxylic acid, which is followed by an intramolecular cyclization to form the dioxane ring.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final, high-purity liquid product.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following methodologies provide a self-validating system for quality control.

Caption: A comprehensive workflow for the analytical characterization of the title compound.

A. Chromatographic Methods (Purity)

Due to the compound's volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment and identification of volatile impurities.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

-

GC-MS Protocol:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

-

Injector Temp: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

-

Expected Result: A major peak corresponding to the title compound. Purity is calculated from the relative peak area. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.

-

B. Spectroscopic Methods (Structure)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the dioxane ring protons (approx. δ 3.5-4.0 ppm), a multiplet for the proton at the C2 position of the dioxane ring, a doublet for the methylene protons of the acetic acid chain (approx. δ 2.5-2.7 ppm), and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carboxylic acid carbonyl (approx. δ 175-180 ppm), carbons of the dioxane ring (approx. δ 65-75 ppm), and the methylene carbon of the acetic acid chain (approx. δ 35-40 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 145.05. This technique confirms the molecular weight with high accuracy.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a building block with significant potential in several high-value research areas.

-

Protein Degradation (PROTACs): The compound is explicitly categorized as a "Protein Degrader Building Block".[3] In the field of targeted protein degradation, molecules known as PROTACs (Proteolysis-Targeting Chimeras) are designed to bring a target protein and an E3 ubiquitin ligase into proximity. This molecule can serve as a component of the linker that connects the target-binding warhead to the ligase-binding ligand. The dioxane ring offers a stable, hydrophilic spacer element, and the carboxylic acid provides the attachment point.

-

Statin Synthesis Analogs: Closely related 1,3-dioxane acetic acid derivatives are well-documented as critical intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[5][6] This precedent suggests that this compound could be explored as a scaffold for developing novel HMG-CoA reductase inhibitors or other bioactive molecules where a constrained, polar heterocycle is desired.

Caption: Conceptual role of the title compound as a versatile chemical building block.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following information is based on GHS classifications and safety data for structurally related compounds like 1,4-dioxane and acetic acid.[7][8]

GHS Hazard Information

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

| Source: PubChem[1] |

Handling Protocols

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin Protection: Use a lab coat. Ensure no skin is exposed.

-

-

Static Discharge: The related compound 1,4-dioxane is flammable. Take precautionary measures against static discharges. Use grounded equipment.[8]

Storage

-

Conditions: Store at room temperature in a dry, well-ventilated area.[2][3] Keep the container tightly closed.

-

Peroxide Formation: Ethers like 1,4-dioxane are known to form explosive peroxides upon exposure to air and light, especially after long storage periods.[8] Although the risk for this specific derivative is not quantified, it is a critical potential hazard.

-

Mitigation: Store in an opaque, airtight container. It is best practice to date the container upon opening and to periodically test for the presence of peroxides before use, especially before heating or distillation.

-

Disposal

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is an emerging chemical entity with considerable utility for advanced chemical synthesis. Its combination of a stable heterocyclic core and a reactive acid handle makes it particularly suitable as a building block for complex molecules in drug discovery, most notably in the rapidly advancing field of targeted protein degradation. While detailed published data remains sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous structures. As research progresses, the applications for this versatile molecule are expected to expand significantly.

References

-

This compound - PubChem. [Link]

-

2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg. [Link]

-

PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)ACETIC ACID DERIVATIVES - European Patent Office. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf - NIH. [Link]

-

Sampling and Analysis 1,4-Dioxane - ITRC. [Link]

- EP1700854A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl)

Sources

- 1. This compound | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dioxane-2-acetic acid 97% | CAS: 210647-03-3 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. data.epo.org [data.epo.org]

- 6. EP1700854A1 - Process for the preparation of 2-(6-substituted-1,3-dioxane-4-yl) acetic acid derivatives - Google Patents [patents.google.com]

- 7. quickzyme.com [quickzyme.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic Acid: A Versatile Building Block for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,4-Dioxan-2-yl)acetic acid, with the IUPAC name This compound , is a heterocyclic compound of growing interest in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, combining a flexible and hydrophilic 1,4-dioxane ring with a reactive carboxylic acid moiety, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging role in innovative drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs).

The 1,4-dioxane scaffold is a privileged motif in medicinal chemistry, often employed to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3] The incorporation of this heterocycle can favorably influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical consideration in drug design.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. These properties influence its reactivity, solubility, and how it interacts with biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 210647-03-3 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Liquid | [1] |

| Predicted XLogP3 | -0.7 | [2] |

The negative XLogP3 value indicates the hydrophilic nature of the molecule, a desirable characteristic for improving the solubility of potential drug candidates.

Synthesis of this compound

Route 1: Oxidation of 2-(Hydroxymethyl)-1,4-dioxane

This is arguably the most direct approach, involving the oxidation of the commercially available primary alcohol, 2-(hydroxymethyl)-1,4-dioxane. The choice of oxidizing agent is critical to ensure the efficient conversion to the carboxylic acid without over-oxidation or side reactions. A two-step process involving a milder oxidation to the aldehyde followed by a subsequent oxidation to the carboxylic acid, or a direct oxidation using a strong oxidizing agent can be envisioned. A direct oxidation using a chromium-based reagent like the Jones reagent is a classic and effective method for this transformation.

Experimental Protocol: Jones Oxidation

-

Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with distilled water to a final volume of 100 mL. This reagent is highly corrosive and a strong oxidant; handle with extreme care.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-(hydroxymethyl)-1,4-dioxane in 100 mL of acetone. Cool the solution to 0-5 °C using an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting alcohol spot indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.

-

Isolation: Filter the reaction mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove the acetone. The resulting aqueous solution is then extracted three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Causality of Experimental Choices: The use of acetone as a solvent is standard for Jones oxidations as it is relatively inert to the oxidant under the reaction conditions. The low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions. The isopropanol quench safely consumes any remaining Jones reagent. The acidic work-up ensures that the product is in its carboxylic acid form.

Route 2: Hydrolysis of 2-(1,4-Dioxan-2-yl)acetonitrile

An alternative strategy involves the synthesis and subsequent hydrolysis of the corresponding nitrile. This two-step approach can be advantageous if the starting halide, 2-(chloromethyl)-1,4-dioxane, is readily available or easily synthesized.

Experimental Protocol: Nitrile Synthesis and Hydrolysis

Step 1: Synthesis of 2-(1,4-Dioxan-2-yl)acetonitrile

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 2-(chloromethyl)-1,4-dioxane in 100 mL of a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add 1.2 equivalents of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Place the crude 2-(1,4-dioxan-2-yl)acetonitrile in a round-bottom flask.

-

Hydrolysis: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction for the evolution of ammonia (in the case of basic hydrolysis) or the disappearance of the nitrile starting material by TLC.

-

Work-up and Isolation: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) if acidic hydrolysis was performed, or acidify with a strong acid if basic hydrolysis was used, to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude acid can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The choice of a polar aprotic solvent in the first step facilitates the Sₙ2 reaction between the chloride and the cyanide anion. Acidic or basic hydrolysis are standard methods for converting nitriles to carboxylic acids. Refluxing provides the necessary energy to drive the hydrolysis to completion.

Caption: Plausible synthetic routes to this compound.

Purification and Characterization

Purification

Purification of the final product is crucial to remove any unreacted starting materials, reagents, or byproducts. Standard laboratory techniques can be employed:

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying carboxylic acids of moderate polarity.

-

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an effective purification method.

-

Distillation: As a liquid, fractional distillation under reduced pressure can be used for purification, especially on a larger scale.

Given that common impurities in the synthesis of dioxane derivatives can include acetic acid and water, purification methods often involve a basic wash to remove acidic impurities, followed by drying and distillation.[4]

Predicted Spectroscopic Data

No officially published spectra for this compound are readily available. However, based on its structure and data from analogous compounds, a detailed prediction of its spectral characteristics can be made.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be complex due to the chirality at the C2 position of the dioxane ring, leading to diastereotopic protons.

-

-COOH (Carboxylic Acid Proton): A broad singlet is expected far downfield, typically in the range of δ 10-12 ppm.

-

Dioxane Ring Protons: The seven protons on the dioxane ring will appear as a series of complex multiplets between δ 3.2 and 4.0 ppm. The proton at the C2 position (CH) will be coupled to the adjacent CH₂ group of the acetic acid moiety and the protons on the dioxane ring.

-

-CH₂- (Acetic Acid Methylene Protons): These two protons are diastereotopic and will likely appear as a doublet of doublets (or a more complex multiplet) around δ 2.5-2.8 ppm, due to coupling with the adjacent methine proton on the dioxane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

-COOH (Carbonyl Carbon): A peak in the range of δ 170-180 ppm is expected for the carboxylic acid carbonyl.

-

Dioxane Ring Carbons: The carbons of the dioxane ring are expected to resonate in the region of δ 65-75 ppm.

-

-CH₂- (Acetic Acid Methylene Carbon): This carbon will likely appear around δ 40-45 ppm.

-

-CH- (Dioxane C2 Carbon): The carbon bearing the acetic acid side chain is expected around δ 70-75 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[5]

-

C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands from the dioxane ring and the carboxylic acid will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.[5]

MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 146 may be observed. The fragmentation pattern will be influenced by the presence of the dioxane ring and the carboxylic acid group.

-

Loss of -COOH: A significant fragment at m/z = 101 (M - 45) corresponding to the loss of the carboxyl group is expected.

-

Ring Fragmentation: Cyclic ethers are known to undergo characteristic ring cleavage.[6] Fragments corresponding to the breakdown of the dioxane ring are anticipated.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement involving the carbonyl group could potentially occur.

Applications in Drug Development: A Key Linker for PROTACs

The primary application of this compound in contemporary drug discovery is as a versatile linker component in the design of Proteolysis Targeting Chimeras (PROTACs).

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][]

Caption: Mechanism of action of a PROTAC, highlighting the central role of the linker.

Advantages of a Dioxane-Based Linker

The incorporation of the this compound moiety into a PROTAC linker offers several potential advantages:

-

Enhanced Solubility: The hydrophilic nature of the 1,4-dioxane ring can improve the overall aqueous solubility of the PROTAC molecule. This is a significant challenge in PROTAC design, as they are often large, lipophilic molecules.[]

-

Favorable Conformational Properties: The flexible, chair-like conformation of the dioxane ring can provide optimal spacing and orientation between the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.

-

Metabolic Stability: The ether linkages in the dioxane ring are generally more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

-

Synthetic Tractability: The carboxylic acid handle provides a convenient point for chemical conjugation to either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation or other coupling reactions.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in modern drug discovery. Its unique combination of a hydrophilic dioxane ring and a reactive carboxylic acid functional group makes it an attractive building block for the synthesis of complex molecules, particularly as a linker in the rapidly evolving field of targeted protein degradation. While detailed synthetic and spectroscopic data in the primary literature are sparse, its structure allows for the rational design of synthetic routes and the prediction of its key characteristics. As the demand for novel therapeutic modalities like PROTACs continues to grow, the importance of specialized building blocks such as this compound is set to increase, making it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Lam, M. H., & J. H. Espenson. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 110-123.

- Hayashi, Y. (2007).

-

LookChem. (n.d.). Purification of 1,4-Dioxane. Retrieved from [Link]

- Ahmed, S. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Pharmaceutical Sciences, 30(1), 1-13.

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. Retrieved from [Link]

-

Researcher.Life. (n.d.). Purification of dioxane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(4), 273-312.

-

Stony Brook University. (n.d.). 1,4-Dioxane. Center for Clean Water Technology. Retrieved from [Link]

- Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Li, Y. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Journal of Medicinal Chemistry, 65(15), 10186-10214.

- Shaughnessy, M. G., & Meanwell, N. A. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1237-1249.

-

Adooq Bioscience. (n.d.). PROTACs inhibitors. Retrieved from [Link]

- Google Patents. (1979). Process for preparing 1,4-dioxan-2-ones.

- Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., ... & Bifulco, G. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 61.

- Google Patents. (2012). Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.

-

ChemComplete. (2014, September 30). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. [Video]. YouTube. [Link]

- Santi, C., Scimorrone, S., & Tidei, C. (2021). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 26(11), 3235.

-

Organic Syntheses. (n.d.). N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (2012). Synthetic method of 1,4-dioxane-2,5-diol.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Hydroxylation of 2‐hydroxymethyl ketones 133 and 136 under Sharpless oxidation conditions. Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1,4-Dioxan-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic organic compound. The central focus is on the determination and verification of its molecular weight and structure, which are foundational parameters in all scientific and developmental applications. We will detail its core physicochemical properties and present validated experimental protocols for its characterization using modern analytical techniques. This document is intended to serve as a practical resource for scientists engaged in synthesis, quality control, and downstream applications of this molecule.

Section 1: Chemical Identity and Core Properties

This compound is a carboxylic acid derivative of 1,4-dioxane.[1][2] Understanding its fundamental properties is the first step in any research or development workflow. The molecular formula, C₆H₁₀O₄, dictates its theoretical (monoisotopic) and average molecular weight, which are crucial for stoichiometric calculations and analytical interpretations.[1][3]

The structure consists of a saturated six-membered heterocycle containing two oxygen atoms (a dioxane ring) substituted with an acetic acid group. This combination of a polar heterocyclic ether and a protic carboxylic acid group defines its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1], Advanced ChemBlocks[4] |

| Synonyms | 1,4-Dioxane-2-acetic acid | PubChem[1], CymitQuimica[2] |

| CAS Number | 210647-03-3 | PubChem[1], CymitQuimica[2], Biosynth |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1], CymitQuimica[2], Advanced ChemBlocks[4] |

| Molecular Weight | 146.14 g/mol | PubChem[1], Advanced ChemBlocks[4] |

| Monoisotopic Mass | 146.05790880 Da | PubChem[1] |

| Physical Form | Liquid | CymitQuimica[2] |

Section 2: Experimental Verification of Molecular Weight and Structure

While the molecular weight can be calculated from the formula, experimental verification is essential for confirming the identity and purity of a synthesized or procured sample. This section outlines the primary analytical methodologies for this purpose, explaining the causality behind each choice.

Gold Standard: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. The carboxylic acid moiety is easily deprotonated, making analysis in negative ion mode highly sensitive and yielding a clean spectrum dominated by the deprotonated molecule [M-H]⁻.[5]

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation Setup:

-

Set the mass spectrometer to ESI negative ion mode.

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Typical parameters: Capillary voltage ~3.0-4.0 kV, cone voltage ~20-40 V, source temperature ~120-150°C. These may require optimization.[5]

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

-

Data Analysis:

-

The primary ion expected is the [M-H]⁻ adduct.

-

For C₆H₁₀O₄, the theoretical monoisotopic mass is 146.058 Da.[1]

-

The expected peak will be at m/z = 146.058 - 1.007 (mass of H⁺) = 145.051 .

-

The presence of a dominant peak at this m/z value confirms the molecular weight.

-

Caption: Workflow for MW determination via titration.

Section 3: Significance in Research and Drug Development

Accurate knowledge of the molecular weight and structure of this compound is non-negotiable in a professional setting. It is fundamental for:

-

Stoichiometric Control: Ensuring correct molar ratios in chemical reactions for synthesis or derivatization.

-

Quantitative Analysis: Calculating concentrations for bioassays, formulation studies, and pharmacokinetic analyses.

-

Regulatory Compliance: Providing definitive proof of identity and purity for submissions to regulatory bodies.

-

Compound Registration: Accurately populating chemical databases and ensuring correct identification in screening libraries.

Section 4: Conclusion

The molecular weight of this compound is computationally determined to be 146.14 g/mol based on its molecular formula, C₆H₁₀O₄. T[1][4]his guide has detailed the authoritative analytical methodologies required to experimentally verify this value and confirm the compound's structural integrity. A multi-technique approach, combining mass spectrometry for precise mass determination, NMR for unambiguous structural elucidation, and titration for classical stoichiometric validation, constitutes a robust and self-validating system for characterization. Adherence to these principles ensures the scientific integrity required for advanced research and drug development applications.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: How to Determine the Structure of Organic Molecules by NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

-

Title: STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY Source: eGyanKosh URL: [Link]

-

Title: Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Determination of the Molecular Weight of an Acid by Titration Source: Prezi URL: [Link]

- Title: Method of quantification of carboxylic acids by mass spectrometry Source: Google Patents URL

-

Title: ACID-BASE TITRATIONS Introduction Source: Mettler-Toledo URL: [Link]

-

Title: 9.2: Acid–Base Titrations Source: Chemistry LibreTexts URL: [Link]

-

Title: Experiment 11 - Acid-Base Titration Procedure Source: Southwestern Oklahoma State University URL: [Link]

-

Title: 14.6: Acid–Base Titration Source: Chemistry LibreTexts URL: [Link]

-

Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation Source: ResearchGate URL: [Link]

-

Title: THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED Source: Biblioteka Nauki URL: [Link]

-

Title: 6.7: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane Source: National Toxicology Program, U.S. Department of Health and Human Services URL: [Link]

Sources

- 1. This compound | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,4-Dioxane-2-acetic acid 97% | CAS: 210647-03-3 | AChemBlock [achemblock.com]

- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic Acid: Properties, Characterization, and Handling for Research Applications

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, outlines key chemical behaviors, presents detailed analytical protocols, and establishes safe handling procedures. Our focus is not merely on data presentation, but on providing the causal, field-proven insights necessary for effective application in a laboratory setting.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No. 210647-03-3) is a bifunctional organic compound featuring a saturated 1,4-dioxane ring and a carboxylic acid moiety.[1][2][3] This unique structural combination makes it a valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in the development of targeted therapies, where it serves as a key component or linker molecule. Commercial suppliers have categorized it as a "Protein Degrader Building Block," highlighting its relevance in the design of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1] Furthermore, its application as a precursor in the synthesis of HMG-CoA reductase inhibitors (statins) has been documented, underscoring its established role in creating pharmacologically active agents.[4]

This document serves as a centralized resource, enabling researchers to confidently integrate this compound into their synthetic and developmental workflows.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its proper handling, storage, and application in chemical reactions. While some experimental values such as melting and boiling points are not widely published and require empirical determination, the core identifying properties are well-established. The compound is typically supplied as a racemic mixture.[5]

| Property | Data | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 1,4-Dioxane-2-acetic acid | [2][5] |

| CAS Number | 210647-03-3 | [1][2][3][5] |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3][5] |

| Molecular Weight | 146.14 g/mol | [1][2][5] |

| Appearance | Reported as a liquid or solid | [5] |

| Typical Purity | ≥95-97% | [1][3][5] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [1][3][6] |

| SMILES | O=C(O)CC1COCCO1 | [3] |

| InChI Key | FWFUSMMVFVVERM-UHFFFAOYSA-N | [2][5] |

Note: The physical state at standard temperature and pressure may vary based on purity. Researchers should verify the state of their specific batch upon receipt.

Part 2: Chemical Profile and Reactivity

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the 1,4-dioxane ring.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary center of reactivity, enabling a wide range of transformations essential for drug development.

-

Amide Bond Formation: The acid can be readily coupled with amines to form amides. This is the cornerstone reaction for its use as a linker in protein degraders, connecting a target-binding moiety to an E3 ligase-recruiting element. Activation of the carboxylic acid, typically with reagents like HATU or EDC, is required to facilitate this transformation.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding esters. This can be used to generate prodrugs, improve solubility, or protect the acid group during subsequent synthetic steps.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1,4-dioxan-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability of the 1,4-Dioxane Ring

The 1,4-dioxane ring consists of two ether linkages. Ethers are generally stable and unreactive, making the dioxane ring a robust scaffold that can withstand many common reaction conditions. However, it is not entirely inert:

-

Acidic Cleavage: Like other ethers, the dioxane ring can be cleaved under harsh, strongly acidic conditions (e.g., concentrated HBr or HI), though this is not a typical concern under the standard protocols used for modifying the carboxylic acid group. Its stability is a key advantage, providing a non-reactive, hydrophilic scaffold.

Role as a Synthetic Building Block

The compound's value lies in its ability to introduce a hydrophilic, flexible, and structurally defined dioxane motif into a target molecule. The following diagram illustrates its conceptual application in synthesis.

Caption: General workflow for utilizing the acid as a linker.

Part 3: Analytical Characterization Protocols

Verifying the identity, purity, and structure of starting materials is a non-negotiable step in scientific research. The following protocols are self-validating systems for the comprehensive characterization of this compound.

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous characterization.

Caption: Recommended analytical workflow for structural verification.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Causality: The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift). This allows for the mapping of the molecule's structure.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak and integrate the ¹H signals.

-

-

Expected Spectroscopic Data:

-

¹H NMR:

-

~12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH ). The broadness is due to hydrogen bonding and chemical exchange.

-

~3.5-4.0 ppm (multiplets, 7H): Protons on the dioxane ring (-O-CH ₂- and -CH -). These protons are deshielded due to their proximity to the electronegative oxygen atoms. The signals will be complex due to diastereotopicity.

-

~2.5 ppm (doublet, 2H): Methylene protons alpha to the carbonyl group (-CH ₂-COOH). They are deshielded by the carbonyl and appear as a doublet due to coupling with the adjacent methine proton on the dioxane ring.

-

-

¹³C NMR:

-

>170 ppm: Carbonyl carbon of the carboxylic acid (C =O).

-

~60-80 ppm: Carbons of the dioxane ring, shifted downfield by the attached oxygens.

-

~40 ppm: Methylene carbon alpha to the carbonyl (C H₂-COOH).

-

-

Protocol 2: Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Causality: Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, bonds will absorb energy at their characteristic frequencies, allowing for the identification of functional groups.[8]

-

Methodology:

-

Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

-

-

Expected Absorption Bands:

-

2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.

-

~1100 cm⁻¹ (strong): C-O stretch associated with the dioxane ether linkages.

-

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and assess the purity of the sample.

-

Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing a highly accurate molecular weight. LC separates components of a mixture prior to MS analysis, allowing for purity assessment.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Examine the mass spectrum for the molecular ion.

-

-

Expected Results:

-

Molecular Ion:

-

Negative Mode (ESI-): An intense peak at m/z 145.05, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Mode (ESI+): A peak at m/z 147.07, corresponding to the protonated molecule [M+H]⁺.

-

-

Purity: The purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC).

-

Part 4: Safety and Handling Protocols

Adherence to safety protocols is paramount. This compound is classified as a hazardous substance.[2]

GHS Hazard Information

| Hazard Code | Description | GHS Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 | Warning |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

Mandatory Handling Procedures

-

Engineering Controls: Handle this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[1][3]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

This compound is a valuable and versatile building block for modern chemical synthesis, particularly in the realm of drug discovery. Its robust dioxane scaffold combined with the reactive carboxylic acid handle provides a reliable platform for constructing complex molecular architectures. By understanding its physicochemical properties, reactivity, and analytical signatures, and by adhering strictly to the safety protocols outlined herein, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

- Vertex AI Search Result. 2-(1, 4-dioxan-2-yl)acetic acid, min 97%, 250 mg.

- CymitQuimica. This compound.

- PubChem. This compound | C6H10O4 | CID 18469226.

- ChemicalBook. (S)-2-(1,4-dioxan-2-yl)acetic acid | 1352738-20-5.

- Advanced ChemBlocks. 1,4-Dioxane-2-acetic acid.

- Fisher Scientific.

- ITW Reagents.

- Fisher Scientific.

- Actylis Lab Solutions.

- European Patent Office. PROCESS FOR THE PREPARATION OF 2-(6-SUBSTITUTED-1,3-DIOXANE-4-YL)

- Chemenu. cas 210647-03-3 where to buy this compound.

- Thieme. Product Class 9: 1,4-Dioxanes.

- Fisher Scientific.

- BLDpharm. 210647-03-3|this compound.

- PubChem. Acetic acid--1,4-dioxan-2-ol (1/1).

- Enamine. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)

- Arctom. CAS NO. 210647-03-3 | this compound - 97%.

- Biosynth. 1,4-dioxane-2-acetic acid | 210647-03-3.

- Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- ScienceDirect. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.

- LibreTexts. 21.

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- Sigma-Aldrich. 13C NMR 100 MHz Acetic Acid-d4.

- PubMed.

- ResearchGate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C6H10O4 | CID 18469226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dioxane-2-acetic acid 97% | CAS: 210647-03-3 | AChemBlock [achemblock.com]

- 4. data.epo.org [data.epo.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 210647-03-3|this compound|BLD Pharm [bldpharm.com]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. itwreagents.com [itwreagents.com]

- 10. uwm.edu [uwm.edu]

- 11. fishersci.ca [fishersci.ca]

- 12. actylislab.com [actylislab.com]

A Comprehensive Technical Guide to Racemic (1,4-dioxan-2-yl)-acetic acid

Abstract: This technical guide offers a detailed examination of racemic (1,4-dioxan-2-yl)-acetic acid, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. We will delve into its fundamental physicochemical and spectroscopic properties, outline a representative synthetic protocol, and explore its applications, particularly within the domain of drug development. This document is designed to be an essential resource for researchers and scientists, providing the foundational knowledge and practical insights required for the effective application of this versatile molecule.

Introduction: The Strategic Value of the Dioxane Scaffold

The 1,4-dioxane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of a parent molecule. As a saturated heterocyclic ether, it can act as a hydrogen bond acceptor, influence conformation, and enhance metabolic stability. Racemic (1,4-dioxan-2-yl)-acetic acid integrates this valuable scaffold with a carboxylic acid handle, creating a bifunctional molecule primed for diverse chemical transformations. The carboxylic acid facilitates straightforward derivatization via esterification or amide bond formation, while the dioxane moiety impacts crucial drug-like properties such as solubility and lipophilicity. A comprehensive understanding of this compound's core characteristics is therefore paramount for its strategic deployment in molecular design.

Physicochemical and Spectroscopic Characterization

An accurate profile of a compound's physical and spectroscopic data is fundamental to its reliable use in research and development. This section consolidates the key identifying properties of racemic (1,4-dioxan-2-yl)-acetic acid.

Core Physicochemical Properties

The essential physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 210647-03-3 | [1][2][3] |

| Appearance | Liquid or low-melting solid | [2][4] |

| Melting Point | 73-74 °C (for related crystalline particles) | [4] |

| Polar Surface Area | 55.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for structural verification. The expected data for racemic (1,4-dioxan-2-yl)-acetic acid are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature complex multiplets in the approximate range of 3.5-4.0 ppm corresponding to the seven protons of the dioxane ring and the methylene group adjacent to the acid. A singlet or broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the carboxylic acid.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show six distinct signals: one for the carbonyl carbon of the acid (δ > 170 ppm), one for the methylene carbon adjacent to the carbonyl, and four signals for the carbons within the dioxane ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretch will appear around 1700-1725 cm⁻¹. The spectrum will also be characterized by strong C-O stretching bands for the ether linkages in the 1050-1200 cm⁻¹ region[5].

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 146.

Synthesis and Purification: A Conceptual Workflow

While multiple specific synthetic routes exist, a common strategy involves the functionalization of a pre-formed dioxane ring. One conceptual approach is the C-H insertion of a carbene into the 1,4-dioxane backbone[6]. This method highlights a modern approach to creating C-C bonds.

General Synthetic Workflow Diagram

The diagram below illustrates a generalized, two-step process involving carbene insertion followed by hydrolysis to yield the target carboxylic acid.

Caption: Conceptual workflow for the synthesis of Racemic (1,4-dioxan-2-yl)-acetic acid.

Experimental Protocol: Synthesis and Purification

Disclaimer: This generalized protocol is for illustrative purposes. All laboratory work must be conducted by trained professionals with appropriate safety measures in a certified fume hood.

Objective: To synthesize racemic (1,4-dioxan-2-yl)-acetic acid from its corresponding ester.

Materials:

-

Ethyl (1,4-dioxan-2-yl)-acetate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Saponification: Dissolve the starting ester in a mixture of THF and water (e.g., a 3:1 ratio). Add a molar excess (typically 1.5-2.0 equivalents) of LiOH or NaOH.

-

Reaction Monitoring (Trustworthiness Pillar): Allow the mixture to stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting ester spot/peak and the appearance of a more polar product spot/peak indicates reaction completion. This step is critical for ensuring full conversion and preventing unnecessary reaction time.

-

Workup and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.

-

Causality Behind Choices: Carefully cool the aqueous layer in an ice bath. The cooling step is crucial to control the exotherm during the subsequent neutralization. Slowly add 1M HCl with stirring to protonate the carboxylate salt. The pH should be adjusted to ~2-3 to ensure complete protonation of the carboxylic acid.

-

Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate. The multiple extractions are necessary to efficiently recover the polar carboxylic acid product from the aqueous phase.

-

Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic (1,4-dioxan-2-yl)-acetic acid.

-

Purification: The crude product can be purified further by methods such as column chromatography on silica gel or recrystallization, if it is a solid, to achieve high purity.

Relevance and Applications in Drug Development

The structural attributes of this compound make it a highly valuable building block for creating complex molecular architectures, especially in the development of new therapeutic agents.

As a Versatile Scaffold and Linker

The dioxane ring can serve as a metabolically stable, hydrophilic scaffold. The carboxylic acid provides a convenient attachment point for conjugation to other molecules. This is particularly relevant in the design of linkers for Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), where precise control over spacing and solubility is critical. The patents for intermediates in the synthesis of statins (HMG-CoA reductase inhibitors) highlight the industrial relevance of related dioxane structures[4][7].

Caption: Application as a core component in advanced drug delivery systems.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The parent 1,4-dioxane molecule is known to form explosive peroxides over time, especially when anhydrous; therefore, it is prudent to handle its derivatives with care and consider periodic testing for peroxides if stored for extended periods[9][10].

References

-

AK Scientific, Inc. Safety Data Sheet: (S)-1,4-Dioxane-2-carboxylic acid.

-

PubChem. 2-(1,4-Dioxan-2-yl)acetic acid | C6H10O4.

-

CymitQuimica. This compound.

-

Fisher Scientific. Safety Data Sheet: 1,4-Dioxane.

-

Sigma-Aldrich. Safety Data Sheet: 1,4-Dioxane.

-

CPAChem. Safety data sheet: Acetic anhydride/dioxan TS.

-